molecular formula C14H18O3 B3168842 trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester CAS No. 933448-77-2

trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester

Cat. No. B3168842
M. Wt: 234.29 g/mol
InChI Key: JTBAIIGZIKLABZ-UHFFFAOYSA-N
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Patent
US07816380B2

Procedure details

To a solution of benzyl 4-hydroxycyclohexane carboxylate (32.1 g, 137.2 mmol) in 400 mL of dichloromethane was added pyridinium chlorochromate (68.8 g, 274.0 mmol) in portions over 10 minutes. After two hours, the reaction was filtered through a large plug of silica gel eluting with 30% ethyl acetate in hexane to afford benzyl 4-oxocyclohexane carboxylate as an oil.
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:4][CH2:3]1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[O:1]=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
32.1 g
Type
reactant
Smiles
OC1CCC(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
68.8 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction was filtered through a large plug of silica gel eluting with 30% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1CCC(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.